(4-Acetoxy-3-methoxyphenyl)methylene diacetate
Description
Properties
CAS No. |
6301-73-1 |
|---|---|
Molecular Formula |
C14H16O7 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
[4-(diacetyloxymethyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C14H16O7/c1-8(15)19-12-6-5-11(7-13(12)18-4)14(20-9(2)16)21-10(3)17/h5-7,14H,1-4H3 |
InChI Key |
BDCQMZQITMPUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(OC(=O)C)OC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetoxy-3-methoxyphenyl)methylene diacetate typically involves the acetylation of (4-hydroxy-3-methoxyphenyl)methylene diacetate. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Acetoxy-3-methoxyphenyl)methylene diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
(4-Acetoxy-3-methoxyphenyl)methylene diacetate is an organic compound with an aromatic ring, two acetoxy groups, and a methoxy substituent. It belongs to the class of methylene diacetates and is a subject of interest in medicinal chemistry and organic synthesis due to the chemical reactivity and potential biological activity enhanced by the acetoxy and methoxy groups.
Potential Applications
- Agricultural Chemicals It may serve as a lead compound for creating pesticides or herbicides.
- Medicinal Chemistry It is a subject of interest in medicinal chemistry.
- Organic Synthesis It is a subject of interest in organic synthesis.
Research Findings
- Biological Activity Estimation Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate its biological activity based on structural similarities with known bioactive compounds.
- Interaction Studies Interaction studies typically focus on its potential interactions with biological targets such as enzymes or receptors. Techniques such as molecular docking studies and high-throughput screening assays can help elucidate its binding affinities and mechanisms of action. These studies are crucial for understanding how this compound may influence biological pathways and its therapeutic potential.
- In vitro studies In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
- Mechanistic Studies To elucidate pathways affected by the compound.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Aromatic ring with two acetoxy groups and one methoxy group | Potential antioxidant, antimicrobial |
| 4-Hydroxyacetophenone | Hydroxy group on aromatic ring | Antimicrobial, anti-inflammatory |
| 3-Methoxycoumarin | Coumarin structure with a methoxy group | Antioxidant, anticoagulant |
| Vanillin Acetate | Aromatic aldehyde derivative | Antioxidant, flavoring agent |
Mechanism of Action
The mechanism of action of (4-Acetoxy-3-methoxyphenyl)methylene diacetate involves its interaction with specific molecular targets. The acetoxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromophenol Diacetates: Antioxidant and Anticancer Profiles
Compounds like (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate (4b-3) share the diacetate moiety but differ in substituents (bromo and methoxy vs. acetoxy and methoxy). These bromophenol derivatives significantly reduce oxidative stress in HaCaT keratinocytes by upregulating thioredoxin reductase 1 (TrxR1) and heme oxygenase-1 (HO-1) without affecting Nrf2 expression . In contrast, (4-Acetoxy-3-methoxyphenyl)methylene diacetate-containing porphyrins show minimal cytotoxicity in normal cells, suggesting a divergent mechanism of action focused on membrane interactions rather than antioxidant pathways .
Key Data:
Coumarin-Based Diacetates: Structural and Functional Divergence
Derivatives like dimethyl 2,2'-(3,3'-((4-nitrophenyl)methylene)bis(2-oxo-2H-chromene-4,3-diyl))bis(oxy)diacetate (Compound 2) incorporate diacetate groups into coumarin scaffolds . While these compounds are designed as corrosion inhibitors, their structural similarity highlights the versatility of diacetate functionalities. The nitro and chromenone groups in coumarin derivatives contrast with the phenolic and porphyrin systems of this compound, underscoring how substituents dictate application-specific properties (e.g., corrosion inhibition vs. anticancer activity) .
Hydrolysis Kinetics: Stability in Acidic Environments
The hydrolysis rate of methylene diacetate in concentrated HCl (0.000144 1 mole-sec⁻¹ at 25°C) is slightly higher than that of ethylidene diacetate, indicating greater acid stability for the latter . Although direct data on this compound hydrolysis is unavailable, its structural resemblance to methylene diacetate suggests comparable susceptibility to acid-catalyzed degradation. This property is critical for pharmaceutical formulations, where stability under physiological conditions impacts bioavailability .
Heterocyclic Diacetates: Benzopyran Derivatives
(3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate (61776-45-2) exemplifies diacetates integrated into benzopyran systems . Such variations highlight the role of heterocyclic cores in modulating diacetate functionality .
Biological Activity
(4-Acetoxy-3-methoxyphenyl)methylene diacetate, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of acetoxy and methoxy groups attached to a phenyl ring, contributing to its reactivity and biological interactions. The unique combination of functional groups may enhance its pharmacological profile, making it a candidate for various therapeutic applications.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cells. A study noted that derivatives exhibited IC50 values in the micromolar range, indicating substantial potency against these cancer types .
2. Antibacterial Activity
This compound has also demonstrated antibacterial properties. Studies have indicated that similar chalcone derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1–8 µg/mL, with higher efficacy observed against Gram-positive strains like Staphylococcus aureus .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 1 | Strong |
| Escherichia coli | 4 | Moderate |
| Salmonella enterica | 8 | Weak |
3. Anti-inflammatory Activity
Chalcone derivatives have been known for their anti-inflammatory properties. Research indicates that compounds structurally related to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Antibacterial Mechanism : Disruption of bacterial cell membranes leading to cell lysis.
- Anti-inflammatory Pathways : Inhibition of NF-kB signaling and downregulation of inflammatory mediators.
Case Studies
A notable case study examined the efficacy of a synthesized derivative based on this compound against human cancer cell lines. The study reported significant apoptosis induction in MCF-7 cells with a detailed analysis of morphological changes and biochemical assays confirming the mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
